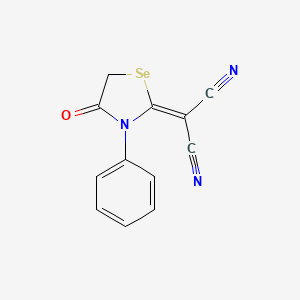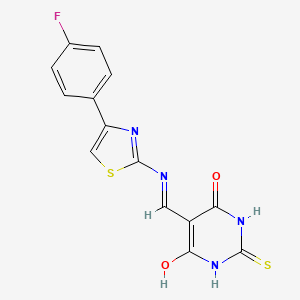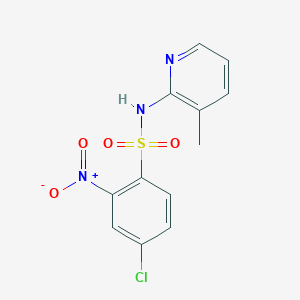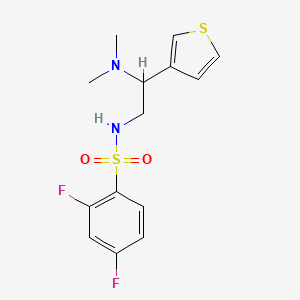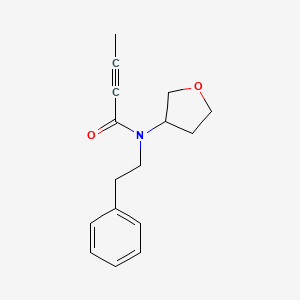![molecular formula C20H18N4O3 B2786946 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine CAS No. 352225-04-8](/img/structure/B2786946.png)
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further substituted with a nitrophenyl and a phenyl group
Méthodes De Préparation
The synthesis of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution with Phenyl and Nitrophenyl Groups: The phenyl and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 4-fluoronitrobenzene can react with a phenyl-substituted pyrimidine under basic conditions to yield the desired product.
Morpholine Ring Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like sodium borohydride, leading to the formation of aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include sodium borohydride for reduction, and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Biological Studies: It is employed in biological research to study its effects on cellular pathways and molecular targets, providing insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the morpholine ring enhances the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine can be compared with other pyrimidine derivatives, such as:
4-(4-nitrophenyl)morpholine: This compound lacks the phenyl group on the pyrimidine core, resulting in different chemical and biological properties.
4-(4-nitrophenyl)thiomorpholine: The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity and metabolic stability compared to the morpholine derivative.
Phenylpyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring exhibit varying degrees of biological activity and chemical reactivity.
Propriétés
IUPAC Name |
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVARUSYWJYGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(pyridin-2-yl)methyl]aniline](/img/structure/B2786864.png)

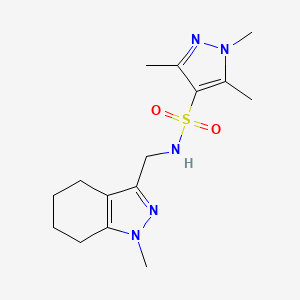
![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)

![N-(tert-butyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786870.png)
![9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2786875.png)
![1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2786876.png)
